molecular formula C18H18O5 B2779822 (3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid CAS No. 664366-05-6

(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid

Cat. No. B2779822
CAS RN: 664366-05-6
M. Wt: 314.337
InChI Key: BTIOCSFNKDFWPF-UHFFFAOYSA-N
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Description

“(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid” is a chemical compound with the CAS Number: 777857-43-9 . It has a molecular weight of 328.36 . The IUPAC name for this compound is 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H20O5/c1-10-11(5-6-17(20)21)18(22)24-16-8-15-13(7-12(10)16)14(9-23-15)19(2,3)4/h7-9H,5-6H2,1-4H3,(H,20,21) . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 328.36 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Condensed Furylacetic Acids : A method for synthesizing substituted 2-(2-aryl-4-oxo-4H-furo[3,2-c]chromen-3-yl)acetic acids was developed. This method involves multicomponent condensation of heterocyclic enols with arylglyoxals and Meldrum's acid (Gorbunov et al., 2018).

Interaction with Other Chemicals

  • Interaction with Homophthalic Anhydride : The study investigated the interaction of homophthalic anhydride and methyl (triphenylphosphoranylidene)acetate, leading to the formation of various products including (1,3-dioxo-1,2,3,4-tetrahydronaphthalene-2-yl)acetate and 2‑((1‑oxo-1H-isochromen-3-yl)methyl)benzoic acid (Shablykin et al., 2017).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-9-10-5-12-13(18(2,3)4)8-22-14(12)7-15(10)23-17(21)11(9)6-16(19)20/h5,7-8H,6H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIOCSFNKDFWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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